Bioequivalence Profile: Cysteamine Hydrochloride vs. Cysteamine Bitartrate and Phosphocysteamine
In a randomized, double-blind, three-period crossover study in 18 healthy male volunteers, cysteamine hydrochloride demonstrated statistically equivalent bioavailability (AUC) to both cysteamine bitartrate and phosphocysteamine. The geometric mean AUC (0-∞) was 169±51 μmol·h/L for the hydrochloride salt, compared to 173±49 for the bitartrate and 158±46 for phosphocysteamine [1]. The primary pharmacokinetic difference was observed in the variability of peak exposure, with 90% confidence intervals for Cmax relative ratios to the hydrochloride salt ranging from 74.2 to 124.2 for the bitartrate salt [1].
| Evidence Dimension | Systemic Exposure (AUC 0-∞) |
|---|---|
| Target Compound Data | 169 ± 51 μmol·h/L |
| Comparator Or Baseline | Cysteamine Bitartrate: 173 ± 49 μmol·h/L; Phosphocysteamine: 158 ± 46 μmol·h/L |
| Quantified Difference | No statistically significant difference in bioavailability (P value not specified, but study reports bioequivalence of AUC). |
| Conditions | 18 healthy adult male volunteers; single oral dose; double-blind, Latin-square crossover design. |
Why This Matters
This data confirms that cysteamine hydrochloride provides equivalent total drug exposure to other common salts, but its distinct Cmax variability profile may be a critical consideration in applications requiring precise peak concentration control.
- [1] Tennezé L, Daurat V, Tibi A, Chaumet-Riffaud P, Funck-Brentano C. A study of the relative bioavailability of cysteamine hydrochloride, cysteamine bitartrate and phosphocysteamine in healthy adult male volunteers. Br J Clin Pharmacol. 1999 Jan;47(1):49-52. View Source
